2-(1-アゼパニルカルボニル)安息香酸

説明

科学的研究の応用

Chemical Properties and Structure

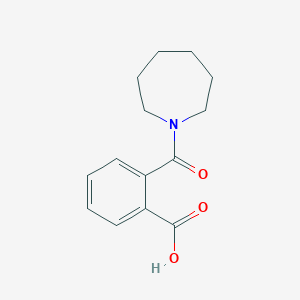

2-(Azepane-1-carbonyl)benzoic acid features a benzoic acid moiety linked to an azepane ring via a carbonyl group. Its molecular formula is , with a molecular weight of approximately 247.29 g/mol. This unique structure contributes to its potential biological activities and reactivity in various chemical reactions.

Medicinal Chemistry

- Drug Development : The compound serves as a lead in drug discovery due to its structural features that may influence biological activity. Its ability to interact with biological targets makes it a candidate for developing therapeutics aimed at various diseases, including cancer and neurological disorders .

- Mechanism of Action : The azepane ring enhances the compound's binding affinity to specific receptors or enzymes, potentially modulating their activity. This binding can lead to therapeutic effects in target diseases .

Biological Studies

- Biochemical Assays : 2-(Azepane-1-carbonyl)benzoic acid is utilized in biochemical assays to study enzyme interactions and receptor binding. Its unique structure allows for specific interactions that are crucial for understanding biological processes .

- Target Validation : The compound's efficacy in inhibiting certain biological pathways has been explored, providing insights into its potential as a therapeutic agent .

Materials Science

- Polymer Development : The compound's structural characteristics make it suitable for synthesizing advanced materials, including polymers and liquid crystals. These materials can have applications in electronics and nanotechnology.

Case Study 1: Antimycobacterial Activity

A recent study focused on the synthesis of novel azepane derivatives, including 2-(azepane-1-carbonyl)benzoic acid, which exhibited significant antimycobacterial activity against Mycobacterium tuberculosis. The derivatives demonstrated low cytotoxicity while maintaining potent inhibitory effects on drug-resistant strains, highlighting the compound's potential in treating tuberculosis .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research investigating the SAR of azepane derivatives revealed that modifications on the azepane ring can significantly affect biological activity. For instance, substituents on the carbonyl group were found to enhance binding affinity to protein kinase B (PKB), suggesting that further optimization could lead to more effective therapeutic agents .

作用機序

- The primary target of 2-(1-Azepanylcarbonyl)benzoic acid is not explicitly mentioned in the available literature. However, we know that it is a fungistatic compound widely used as a food preservative .

- It is important to note that the compound is conjugated to GLYCINE in the liver and excreted as hippuric acid. Additionally, its sodium salt form, sodium benzoate, is used to treat urea cycle disorders due to its ability to bind amino acids, leading to their excretion and a decrease in ammonia levels .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

2-(1-Azepanylcarbonyl)benzoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between 2-(1-Azepanylcarbonyl)benzoic acid and proteases involves the binding of the compound to the active site of the enzyme, inhibiting its activity and preventing the breakdown of proteins . Additionally, 2-(1-Azepanylcarbonyl)benzoic acid can interact with other proteins involved in cellular signaling pathways, modulating their activity and influencing various cellular processes .

Cellular Effects

2-(1-Azepanylcarbonyl)benzoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(1-Azepanylcarbonyl)benzoic acid can inhibit the activity of specific kinases, which are enzymes that phosphorylate proteins and play a critical role in cell signaling . By inhibiting these kinases, 2-(1-Azepanylcarbonyl)benzoic acid can alter the phosphorylation status of target proteins, affecting their activity and downstream signaling events . This compound can also influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of specific genes involved in cellular metabolism and other processes .

Molecular Mechanism

The molecular mechanism of action of 2-(1-Azepanylcarbonyl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-(1-Azepanylcarbonyl)benzoic acid binds to the active site of target enzymes, such as proteases and kinases, inhibiting their activity . This binding interaction prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the breakdown of proteins or the phosphorylation of target proteins . Additionally, 2-(1-Azepanylcarbonyl)benzoic acid can modulate the activity of transcription factors, leading to changes in gene expression and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-Azepanylcarbonyl)benzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-Azepanylcarbonyl)benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to 2-(1-Azepanylcarbonyl)benzoic acid can lead to cumulative effects on cellular function, including changes in cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-(1-Azepanylcarbonyl)benzoic acid vary with different dosages in animal models. At low doses, this compound can modulate specific cellular processes without causing significant toxicity or adverse effects . At high doses, 2-(1-Azepanylcarbonyl)benzoic acid can exhibit toxic effects, including cell death, tissue damage, and disruption of normal cellular function . Threshold effects have been observed in animal studies, where a certain dosage level is required to elicit a measurable biological response . It is important to carefully control the dosage of 2-(1-Azepanylcarbonyl)benzoic acid in experimental settings to avoid potential toxicity and ensure accurate results .

Metabolic Pathways

2-(1-Azepanylcarbonyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular processes . For example, 2-(1-Azepanylcarbonyl)benzoic acid can be metabolized by cytochrome P450 enzymes, resulting in the production of reactive intermediates that can interact with other biomolecules and affect cellular function . The metabolic pathways involving 2-(1-Azepanylcarbonyl)benzoic acid are complex and can vary depending on the specific cellular context and experimental conditions .

Transport and Distribution

The transport and distribution of 2-(1-Azepanylcarbonyl)benzoic acid within cells and tissues are critical factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments . For example, 2-(1-Azepanylcarbonyl)benzoic acid can be transported into the cytoplasm by organic anion transporters, where it can interact with target enzymes and proteins . The distribution of 2-(1-Azepanylcarbonyl)benzoic acid within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 2-(1-Azepanylcarbonyl)benzoic acid is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, 2-(1-Azepanylcarbonyl)benzoic acid can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it can be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The subcellular localization of 2-(1-Azepanylcarbonyl)benzoic acid is a dynamic process that can be regulated by various cellular factors and environmental conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepane-1-carbonyl)benzoic acid typically involves the reaction of azepane with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 2-(azepane-1-carbonyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

化学反応の分析

Types of Reactions

2-(azepane-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The azepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides can be used under basic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azepane derivatives.

類似化合物との比較

Similar Compounds

- 2-(1-Piperidinylcarbonyl)benzoic acid

- 2-(1-Morpholinylcarbonyl)benzoic acid

- 2-(1-Pyrrolidinylcarbonyl)benzoic acid

Uniqueness

2-(azepane-1-carbonyl)benzoic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. The larger ring size of azepane compared to piperidine or morpholine can lead to different steric and electronic effects, influencing its reactivity and interactions .

生物活性

2-(Azepane-1-carbonyl)benzoic acid, also known by its chemical structure , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an azepane ring which is linked to a benzoic acid moiety, suggesting possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-(azepane-1-carbonyl)benzoic acid can be illustrated as follows:

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- CAS Number : 20320-45-0

Biological Activity Overview

Research into the biological activity of 2-(azepane-1-carbonyl)benzoic acid has indicated several promising areas:

The exact mechanism of action for 2-(azepane-1-carbonyl)benzoic acid is not fully elucidated. However, similar compounds have been shown to interact with key biological pathways:

- Protein Degradation Systems : Benzoic acid derivatives have been reported to enhance the activity of proteasomal and autophagy-lysosome pathways, which are crucial for maintaining cellular homeostasis and combating cancer cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific pathogens | , |

| Anticancer | Potential modulation of cancer pathways | , |

| Enzyme Interaction | Possible binding to proteases |

Case Study: Antimicrobial Evaluation

In a study focusing on antimicrobial properties, 2-(azepane-1-carbonyl)benzoic acid was evaluated against various bacterial strains. Results indicated a significant inhibition zone, suggesting effective antimicrobial action. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes could be responsible for this activity.

Case Study: Anticancer Activity

Another investigation explored the compound's effect on cancer cell lines. Preliminary results showed that at certain concentrations, 2-(azepane-1-carbonyl)benzoic acid induced apoptosis in cancer cells without significant cytotoxicity to normal cells. This selective action highlights its potential as a therapeutic agent in oncology.

In Silico Studies

Recent computational studies have suggested that 2-(azepane-1-carbonyl)benzoic acid may serve as a promising lead compound for drug development. Molecular docking studies indicate favorable interactions with target proteins involved in tumor growth and survival pathways, providing a rationale for its observed biological activities .

Future Directions

Further research is necessary to fully understand the biological mechanisms underlying the effects of 2-(azepane-1-carbonyl)benzoic acid. Future studies should focus on:

- In Vivo Studies : To validate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific pathways influenced by this compound.

- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced potency and selectivity.

特性

IUPAC Name |

2-(azepane-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(15-9-5-1-2-6-10-15)11-7-3-4-8-12(11)14(17)18/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQGKIXLYNNGCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580043 | |

| Record name | 2-(Azepane-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20320-45-0 | |

| Record name | 2-(Azepane-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。